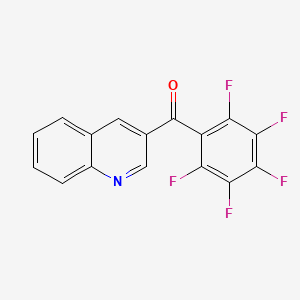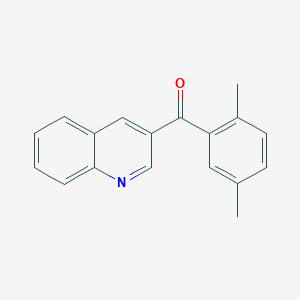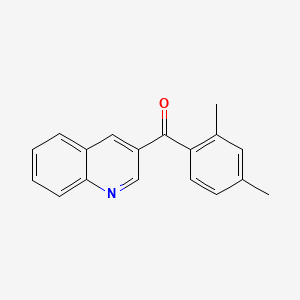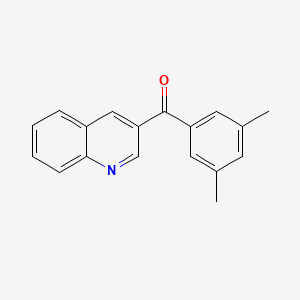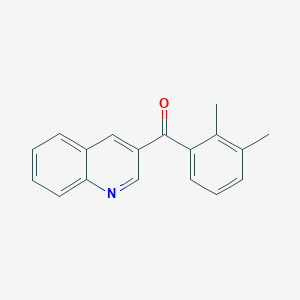
4-(2,3-Dimethylbenzoyl)quinoline; 97%
説明
4-(2,3-Dimethylbenzoyl)quinoline; 97% is a chemical compound with the molecular formula C18H15NO and a molecular weight of 261.3 g/mol . It has gained significant attention due to its potential applications in various scientific fields.
Synthesis Analysis
Quinoline and its analogs, including 4-(2,3-Dimethylbenzoyl)quinoline, can be synthesized through traditional and green synthetic approaches. These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
Molecular Structure Analysis
The molecular structure of 4-(2,3-Dimethylbenzoyl)quinoline consists of a benzene ring fused with an N-heterocyclic pyridine . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Chemical Reactions Analysis
Quinoline and its derivatives, including 4-(2,3-Dimethylbenzoyl)quinoline, undergo various chemical reactions. For instance, 1-(2,4-Dimethylquinoline-3-yl) ethenone 1 was produced when 1-(2-aminophenyl) ethenone reacted with pentane-2,4-dione using 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) as a catalyst at 80 °C .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2,3-Dimethylbenzoyl)quinoline include a molecular formula of C18H15NO and a molecular weight of 261.3 g/mol .
科学的研究の応用
Drug Discovery and Medicinal Chemistry
3-(2,3-Dimethylbenzoyl)quinoline: is a significant scaffold in drug discovery due to its structural similarity to quinoline, which is a core structure in many pharmacologically active compounds . Its derivatives are explored for various therapeutic potentials, such as:
Synthetic Organic Chemistry
In synthetic organic chemistry, 3-(2,3-Dimethylbenzoyl)quinoline serves as a versatile intermediate. It can undergo various reactions, including:
Pharmacological Research
This compound’s derivatives are extensively studied in pharmacology for their diverse biological activities. They are part of in vivo and in vitro screenings for new drug development, focusing on:
Industrial Applications
Quinoline compounds, including 3-(2,3-Dimethylbenzoyl)quinoline, find applications in industrial chemistry for:
- Chemical Manufacturing : Used in the synthesis of dyes, agrochemicals, and other industrial chemicals .
Biological Studies
The biological activities of quinoline derivatives make them suitable for studying biological pathways and processes, such as:
Environmental Chemistry
In environmental chemistry, quinoline derivatives are used to study:
将来の方向性
作用機序
Target of Action
The primary target of 3-(2,3-Dimethylbenzoyl)quinoline is the bacterial cell division protein FtsZ . FtsZ is a key protein in the process of cell division in bacteria, making it an attractive target for antibacterial agents .
Mode of Action
3-(2,3-Dimethylbenzoyl)quinoline inhibits the polymerization of FtsZ and its GTPase activity . This compound interacts with the C-terminal interdomain cleft of FtsZ, effectively suppressing its function . As a result, bacterial cell division is halted, leading to cell death .
Biochemical Pathways
The compound’s action on FtsZ disrupts the normal cell division process in bacteria. This disruption affects the downstream biochemical pathways related to cell growth and division
Pharmacokinetics
Quinolones, a class of compounds to which this compound belongs, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that 3-(2,3-Dimethylbenzoyl)quinoline may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but specific studies are needed to confirm this.
Result of Action
The inhibition of FtsZ by 3-(2,3-Dimethylbenzoyl)quinoline leads to the cessation of bacterial cell division, resulting in cell death . This makes the compound a potent antibacterial agent, effective against various strains of bacteria, including some drug-resistant strains such as methicillin-resistant S. aureus and vancomycin-resistant E. faecium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2,3-Dimethylbenzoyl)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . .
特性
IUPAC Name |
(2,3-dimethylphenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-6-5-8-16(13(12)2)18(20)15-10-14-7-3-4-9-17(14)19-11-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDMXNJVLVKVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC3=CC=CC=C3N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264782 | |
| Record name | (2,3-Dimethylphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylbenzoyl)quinoline | |
CAS RN |
1187167-29-8 | |
| Record name | (2,3-Dimethylphenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethylphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








